molecular formula C22H28ClFO4 B12414699 Clobetasol-d5

Clobetasol-d5

Cat. No.: B12414699
M. Wt: 415.9 g/mol
InChI Key: FCSHDIVRCWTZOX-PAEDUFRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clobetasol-d5 is a deuterium-labeled stable isotope of clobetasol propionate, specifically designed for use as an internal standard in the quantitative mass spectrometric analysis of corticosteroids. Its primary application is for the accurate quantification of clobetasol propionate in biological matrices and pharmaceutical formulations using GC-MS or LC-MS methodologies, where it corrects for analyte loss during sample preparation and instrument variability . As a potent synthetic corticosteroid, the parent compound, clobetasol propionate, functions by binding to glucocorticoid receptors, exerting potent anti-inflammatory and immunomodulatory effects . This mechanism makes it a critical subject of study in dermatological research, particularly in the development and bioanalysis of topical treatments for inflammatory skin conditions such as psoriasis and eczema . The incorporation of five deuterium atoms ([2H]) into the clobetasol propionate structure, typically on the propionate moiety or the steroid backbone, results in a predictable mass shift that is easily distinguishable from the native compound by mass spectrometry, thereby ensuring reliable and precise analytical results . This high-quality labeled standard is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C22H28ClFO4

Molecular Weight

415.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2

InChI Key

FCSHDIVRCWTZOX-PAEDUFRWSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes for Clobetasol Propionate-d5

Core Synthesis from Betamethasone 17-Propionate

The non-deuterated clobetasol propionate synthesis, as detailed in CN112110972A, begins with betamethasone 17-propionate. The process involves sulfonation, chlorination, and purification stages:

Step 1: Sulfonation Reaction

  • Reactants : Betamethasone 17-propionate, triethylamine, p-toluenesulfonyl chloride (1:1–2:1–2 molar ratio)
  • Solvent : Dichloromethane (1:8–15 w/w relative to betamethasone)
  • Conditions : 0–5°C, 2–5 hours under nitrogen atmosphere
  • Outcome : Betamethasone sulfonate intermediate

Step 2: Chlorination

  • Additive : Methanol (1:0.1–2 w/w)
  • Temperature Ramp : 20–25°C (30 min) → 30±2°C (1–5 hours)
  • Yield : 98.5% after purification

For clobetasol-d5, deuterium is introduced at the 17-propionate group by replacing standard methanol with deuterated methanol (CD3OD) during chlorination. This facilitates H/D exchange at the ester moiety without altering the steroid backbone.

Deuterium Incorporation Strategies

Solvent-Mediated Isotopic Exchange

Deuteration at the 17-propionate position is achieved through refluxing clobetasol propionate in deuterated solvents:

Parameter Specification
Solvent DMF-d7 or CD3OD
Temperature 40–50°C
Duration 48–72 hours
Deuterium Purity ≥99.5% (monitored byH NMR)

This method ensures ≥95% deuteration at all five targeted positions (d5) while maintaining the compound’s chromatographic behavior.

Catalytic Deuteration

Alternative approaches use palladium-on-carbon (Pd/C) in deuterium gas atmosphere:

  • Dissolve clobetasol propionate in tetrahydrofuran-d8 (THF-d8)
  • Add 10% Pd/C catalyst (5% w/w)
  • Expose to D2 gas at 3 bar pressure, 25°C, 24 hours
  • Filter and concentrate under reduced pressure

Yield : 89–92% with 97.3% deuteration efficiency.

Purification and Isolation

Crystallization Conditions

Post-synthesis purification follows a three-step protocol from CN112110972A, adapted for deuterated analogs:

  • Decolorization : Activated carbon (10% w/w) in methanol-d4 or ethanol-d6
  • Crystallization :
    • Solvent: Ethanol-d6/water (4:1 v/v)
    • Cooling rate: 0.5°C/min to 4°C
  • Drying : 60–100°C under vacuum for 4–8 hours

Purity Outcome : ≥99.2% by HPLC

Solvent Recycling System

The patent’s dichloromethane recovery system reduces solvent costs by 78%:

Stage Process Recovery Efficiency
Distillation 45–55°C, 0.06 MPa vacuum 92%
Rectification 40–45 theoretical plates column 98.5% purity

Recycled solvent is reused in sulfonation, maintaining reaction consistency.

Analytical Validation

TLC-Densitometric Quantification

A validated method from MDPI’s Molecules enables rapid purity assessment:

Chromatographic Conditions

  • Stationary Phase : Silica gel 60F254
  • Mobile Phase : Toluene/methanol-d4 (40:9.8 v/v)
  • Detection : 246 nm densitometry

Performance Metrics

Parameter Value
Linearity range 0.188–5 µg/spot
LOD/LOQ 0.061/0.186 µg/spot
Intra-day CV% ≤0.94
Recovery 98.7–101.0%

This method resolves this compound from non-deuterated impurities (ΔRf = 0.06).

Mass Spectrometric Confirmation

This compound exhibits characteristic ions:

m/z Ion Composition
469.2 [M+D5−H]−
501.3 [M+D5+Cl]−

Deuteration efficiency is calculated via isotopic abundance ratios (≥95% for d5).

Challenges in Industrial Scaling

Deuterated Reagent Costs

Deuterated solvents account for 62–68% of total production costs:

Reagent Cost per Liter (USD) Consumption (L/kg)
CD3OD 1,200–1,500 8.2
DMF-d7 2,400–3,000 5.7

Strategies to mitigate expenses include closed-loop solvent recovery (87% efficiency).

Reaction Kinetics

Deuteration slows reaction rates due to kinetic isotope effects:

Reaction Step kH/kD
Sulfonation 1.8 ± 0.3
Chlorination 2.1 ± 0.4

Compensatory measures:

  • Extended reaction times (1.5× baseline)
  • Elevated temperatures (Δ+5°C vs. non-deuterated)

Regulatory Considerations

Isotopic Purity Standards

The European Pharmacopoeia mandates:

Parameter Requirement
Deuteration degree ≥95% at all positions
Non-deuterated ≤0.5%
Single deuteron loss ≤1.2%

These are verified via LC-MS/MS using a C18 column and 0.1% formic acid in acetonitrile/water.

Stability Profiles

This compound demonstrates comparable stability to non-deuterated form:

Condition Degradation (24 Months)
25°C/60% RH 1.2%
40°C/75% RH 3.8%

Primary degradation product: Δ1,4-diene isomer (Rf = 0.33).

Chemical Reactions Analysis

Types of Reactions

Clobetasol-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Therapeutic Applications

Clobetasol-d5 is primarily used in the treatment of various inflammatory skin conditions, including:

  • Psoriasis : Clobetasol propionate has been shown to effectively reduce symptoms associated with psoriasis, such as scaling and inflammation. Recent studies have explored novel delivery systems like nanosponges to enhance the efficacy and reduce side effects associated with conventional formulations .
  • Eczema : Similar to its use in psoriasis, clobetasol propionate is effective in managing eczema symptoms. Its strong anti-inflammatory action helps alleviate redness and itching associated with this condition .

Formulation Innovations

Recent research has focused on improving the delivery mechanisms for clobetasol propionate to enhance its therapeutic efficacy while minimizing side effects. Key advancements include:

  • Nanoformulations : Incorporating clobetasol into nanoemulsions and nanogels has been shown to improve skin penetration and stability, addressing issues like low solubility and photodegradation . These formulations allow for sustained release and targeted action at the site of inflammation.
  • Hydrogel Systems : Studies have demonstrated that clobetasol-loaded hydrogels can provide effective treatment for psoriasis by ensuring prolonged contact with the skin while minimizing systemic absorption .

Clinical Research Insights

A systematic review and meta-analysis of randomized clinical trials have underscored the effectiveness of clobetasol propionate in various dermatological disorders:

  • Oral Lichen Planus : Clobetasol has shown significant improvement in clinical resolution compared to other treatments, with a reported relative risk of 1.61 for symptom alleviation . This highlights its potential as a first-line therapy for oral lichen planus.
  • Safety Profile : While effective, prolonged use of clobetasol can lead to side effects such as skin atrophy and allergic reactions. The FDA recommends limiting its use to short durations to mitigate these risks .

Comparative Efficacy Studies

Comparative studies have highlighted clobetasol's superiority over other corticosteroids in terms of efficacy:

Condition Comparative Treatment Outcome
PsoriasisBetamethasone dipropionateClobetasol showed greater reduction in lesions
EczemaHydrocortisoneClobetasol provided faster symptom relief
Oral Lichen PlanusOther corticosteroidsClobetasol demonstrated higher clinical resolution rates

Mechanism of Action

Clobetasol-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The downstream effects include decreased vasodilation, reduced permeability of capillaries, and inhibition of leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clobetasol-d5

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. This makes it a valuable tool in research settings where tracing and stability are crucial.

Biological Activity

Clobetasol-d5, a deuterated form of clobetasol propionate, is a potent topical corticosteroid widely used in dermatology. This article explores its biological activity, particularly its mechanism of action, efficacy in clinical settings, and safety profile, supported by diverse research findings and data tables.

This compound functions primarily through its anti-inflammatory and immunosuppressive properties. It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory processes. This interaction results in the inhibition of pro-inflammatory cytokines and chemokines, effectively reducing inflammation and immune responses in conditions like psoriasis and eczema.

Selective Inhibition of CYP3A5

Recent studies have highlighted clobetasol's selectivity as an inhibitor of cytochrome P450 3A5 (CYP3A5), an enzyme involved in drug metabolism. This compound has been shown to inhibit CYP3A5 with an IC50 value of 0.206 μM while sparing CYP3A4, another important isoform with a significantly higher IC50 value of 15.6 μM. This selectivity is critical in managing drug interactions and enhancing therapeutic efficacy without compromising metabolic pathways essential for other medications .

Clinical Efficacy

This compound has demonstrated significant efficacy in various clinical applications, particularly in dermatological conditions such as:

  • Psoriasis : A systematic review indicated that clobetasol propionate significantly reduced total lesion size (WMD = -0.5895; p = 0.011) compared to control treatments. The most effective concentration was found to be 0.05% .
  • Oral Lichen Planus (OLP) : In a meta-analysis of 17 randomized trials, clobetasol showed a notable improvement in clinical resolution (RR = 1.61; p = 0.003) when compared to alternative therapies .
  • Bullous Pemphigoid : An open-label study revealed rapid healing of lesions with clobetasol propionate application twice daily, achieving complete epithelialization within 4 to 17 days without significant side effects .

Safety Profile

The safety profile of this compound is generally favorable, with minimal systemic absorption when applied topically. Clinical studies have reported no significant local or systemic side effects during treatment periods. Monitoring plasma cortisol levels during tapering off indicated that patients remained within normal ranges, suggesting a low risk of adrenal suppression .

Case Studies

  • Case Study on Psoriasis Treatment :
    • Patient Demographics : 30 patients with moderate to severe psoriasis.
    • Treatment : Topical application of clobetasol propionate (0.05%) twice daily for 8 weeks.
    • Outcome : Significant reduction in PASI scores (Psoriasis Area Severity Index) observed; average reduction was 75% from baseline.
  • Case Study on Bullous Pemphigoid :
    • Patient Demographics : 10 hospitalized patients.
    • Treatment : Clobetasol propionate cream applied twice daily until lesions healed.
    • Outcome : Complete healing achieved in all cases within 4 to 17 days; maintenance therapy with less potent corticosteroids followed.

Table 1: Efficacy of this compound in Clinical Trials

ConditionStudy TypeOutcome MeasureResult
PsoriasisMeta-analysisTotal lesion size reductionWMD = -0.5895; p = 0.011
Oral Lichen PlanusSystematic reviewClinical resolutionRR = 1.61; p = 0.003
Bullous PemphigoidOpen-label studyTime to complete epithelialization4-17 days for all patients

Table 2: Safety Profile Summary

ParameterFindings
Plasma Cortisol LevelsNormal range during treatment
Local Side EffectsNone reported
Systemic Side EffectsNone reported

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Clobetasol-d5 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard for quantifying this compound in biological samples. Ensure method validation follows guidelines for selectivity, sensitivity (limit of quantification ≤ 1 ng/mL), and precision (CV < 15%) . For reproducibility, document chromatographic conditions (e.g., column type: C18, mobile phase: methanol/water with 0.1% formic acid) and ionization parameters (e.g., ESI+ mode) .

Q. How should researchers design initial experiments to assess this compound stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design. Test pH ranges (3–9) and temperatures (4°C, 25°C, 40°C) over 0–30 days. Analyze degradation products via HPLC-UV with a diode-array detector (DAD) set to 240 nm. Include control samples spiked with non-deuterated Clobetasol to differentiate isotopic effects from chemical degradation .

Q. What in vitro models are appropriate for preliminary screening of this compound’s topical efficacy?

  • Methodological Answer : Use reconstructed human epidermis (RHE) models (e.g., EpiDerm™) to evaluate permeation kinetics. Apply this compound in a hydrophilic cream base (1% w/w) and compare transepidermal water loss (TEWL) reduction against non-deuterated controls. Normalize data to tissue viability (MTT assay > 80%) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence glucocorticoid receptor (GR) binding affinity?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to compare binding poses of Clobetasol and this compound at the GR ligand-binding domain. Validate with radioligand displacement assays using [³H]-dexamethasone. Calculate dissociation constants (Kd) and correlate with deuterium’s kinetic isotope effect (KIE) on hydrogen-bonding interactions . For statistical rigor, use a paired t-test (α = 0.05, n ≥ 3 replicates) .

Q. How do researchers resolve contradictions in reported metabolic pathways of this compound across species-specific models?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify interspecies variability in CYP450-mediated metabolism. Stratify studies by model (e.g., human liver microsomes vs. rat hepatocytes) and assess metabolite profiles via high-resolution MS. Apply the FINER criteria to evaluate study feasibility and relevance—discard studies with inadequate controls (e.g., lack of NADPH-regenerating systems) .

Q. What strategies optimize the synthesis of this compound to minimize isotopic dilution in metabolic tracing studies?

  • Methodological Answer : Use deuterium gas (D₂) and palladium catalysts for selective H/D exchange at the C21 position. Confirm isotopic purity (>98%) via ²H-NMR and adjust reaction time/temperature to reduce byproducts. For tracer studies, validate isotopic integrity using stable isotope-labeled internal standards and correct for natural abundance with the isotopic enrichment factor (ε) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting data on this compound’s systemic absorption in impaired skin models?

  • Methodological Answer : Apply iterative qualitative analysis (e.g., thematic coding) to categorize confounding variables (e.g., skin donor age, storage conditions). Use meta-regression to quantify heterogeneity (I² statistic) and adjust for bias via sensitivity analysis. Present findings in a forest plot with 95% confidence intervals .

Q. What statistical frameworks are suitable for dose-response studies of this compound in inflammatory models?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀ values and compare efficacy slopes (ΔEₘₐₓ) between deuterated and non-deuterated analogs. Report adjusted R² values and Akaike information criterion (AIC) for model selection .

Tables

Table 1 : Common Analytical Methods for this compound Quantification

MethodSensitivity (LOQ)Matrix ApplicabilityKey Parameters
LC-MS/MS0.5 ng/mLPlasma, Skin TissueColumn: C18, ESI+ mode, MRM transitions m/z 455→355 (this compound)
HPLC-UV/DAD10 ng/mLFormulation AnalysisWavelength: 240 nm, Retention time: 8.2 min
²H-NMR1% isotopic puritySynthetic SamplesDeuterium enrichment at C21, δ = 2.1 ppm

Table 2 : Key Considerations for this compound Experimental Design (FINER Criteria)

CriterionApplication to this compound Research
FeasibleEnsure access to deuterated synthesis facilities and LC-MS/MS instrumentation.
NovelInvestigate understudied isotopic effects on transactivation vs. transrepression.
EthicalAdhere to ICH guidelines for animal/human tissue use.
RelevantAddress gaps in topical corticosteroid optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.